Cas no 1806983-50-5 (5-Amino-2,3,4-trifluoropyridine)

5-Amino-2,3,4-trifluoropyridine is a fluorinated pyridine derivative characterized by its trifluorinated aromatic ring and an amino functional group at the 5-position. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine atoms and nucleophilic amino group enable selective functionalization. The trifluoromethylation pattern enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. Its structural features also facilitate cross-coupling reactions and heterocyclic modifications. The compound is typically handled under controlled conditions due to its reactivity, and purity is critical for consistent performance in synthetic applications.
5-Amino-2,3,4-trifluoropyridine structure
1806983-50-5 structure
Product name:5-Amino-2,3,4-trifluoropyridine
CAS No:1806983-50-5
MF:C5H3F3N2
Molecular Weight:148.085931062698
CID:4900937

5-Amino-2,3,4-trifluoropyridine 化学的及び物理的性質

名前と識別子

    • 5-Amino-2,3,4-trifluoropyridine
    • インチ: 1S/C5H3F3N2/c6-3-2(9)1-10-5(8)4(3)7/h1H,9H2
    • InChIKey: JFAAPFVXCZTHPX-UHFFFAOYSA-N
    • SMILES: FC1C(=C(N=CC=1N)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 122
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 38.9

5-Amino-2,3,4-trifluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029012879-1g
5-Amino-2,3,4-trifluoropyridine
1806983-50-5 95%
1g
$2,750.25 2022-03-31
Alichem
A029012879-250mg
5-Amino-2,3,4-trifluoropyridine
1806983-50-5 95%
250mg
$1,068.20 2022-03-31

5-Amino-2,3,4-trifluoropyridine 関連文献

5-Amino-2,3,4-trifluoropyridineに関する追加情報

Introduction to 5-Amino-2,3,4-trifluoropyridine (CAS No. 1806983-50-5)

5-Amino-2,3,4-trifluoropyridine (CAS No. 1806983-50-5) is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. As a derivative of pyridine, this compound features three fluorine atoms substituting at the 2, 3, and 4 positions, which imparts unique electronic and steric characteristics that make it a valuable scaffold for drug discovery and material science.

The synthesis of 5-Amino-2,3,4-trifluoropyridine involves sophisticated chemical methodologies that leverage fluorination techniques to introduce the fluorine atoms with high precision. These methods often include metal-catalyzed cross-coupling reactions or direct fluorination processes, which are critical in achieving the desired regioselectivity and yield. The compound’s molecular structure not only enhances its reactivity but also contributes to its stability under various conditions, making it suitable for further functionalization in medicinal chemistry.

In recent years, 5-Amino-2,3,4-trifluoropyridine has been extensively studied for its role in developing novel therapeutic agents. Its trifluoropyridine core is a common motif in bioactive molecules due to its ability to modulate biological targets effectively. For instance, studies have shown that trifluorinated pyridines can improve metabolic stability and binding affinity in drug candidates. This has led to its incorporation into various pharmacophores targeting diseases such as cancer, infectious disorders, and neurological conditions.

One of the most compelling aspects of 5-Amino-2,3,4-trifluoropyridine is its utility as a building block for more complex molecules. Researchers have utilized this compound to synthesize kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The amino group at the 5-position provides a reactive site for further derivatization, allowing chemists to tailor the properties of the final product. This flexibility has made it a preferred choice for medicinal chemists seeking to develop next-generation therapeutics with enhanced efficacy and reduced side effects.

The pharmacological potential of 5-Amino-2,3,4-trifluoropyridine has been further explored in several preclinical studies. These investigations have highlighted its ability to interact with specific enzymes and receptors involved in disease pathways. For example, derivatives of this compound have demonstrated inhibitory activity against certain kinases that are overexpressed in tumors. Additionally, its fluorinated structure has been linked to improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life.

Advances in computational chemistry have also played a crucial role in understanding the behavior of 5-Amino-2,3,4-trifluoropyridine. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided insights into the binding modes of potential drug candidates derived from this scaffold. Such computational approaches are essential for optimizing lead compounds before they enter clinical trials.

The industrial production of 5-Amino-2,3,4-trifluoropyridine is another area where innovation has been significant. Manufacturers have developed scalable synthetic routes that ensure high purity and cost-effectiveness. These processes often involve green chemistry principles to minimize waste and energy consumption. The availability of high-quality starting materials has enabled researchers worldwide to explore new applications without compromising on quality.

Future research directions for 5-Amino-2,3,4-trifluoropyridine include exploring its role in emerging therapeutic areas such as immunotherapy and gene editing. The compound’s unique structural features make it an attractive candidate for designing molecules that can modulate immune responses or interact with nucleic acids. Collaborative efforts between academia and industry are expected to drive these investigations forward.

In conclusion,5-Amino-2,3,4-trifluoropyridine (CAS No. 1806983-50-5) represents a promising chemical entity with broad applications in pharmaceuticals and materials science. Its structural versatility combined with its favorable biological properties makes it an indispensable tool for researchers seeking innovative solutions to complex challenges in medicine and chemistry.

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